

Physical and chemical properties of Tris(trimethylsilyl)methane

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Compound of Interest

Compound Name: *Tris(trimethylsilyl)methane*

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An In-depth Technical Guide to Tris(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, also known as methanetriyltris(trimethylsilane), is a sterically hindered organosilicon compound with the chemical formula $C_{10}H_{28}Si_3$. Its unique structure, featuring a central carbon atom bonded to three bulky trimethylsilyl groups, imparts distinct physical and chemical properties that make it a valuable reagent in organic and organometallic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Tris(trimethylsilyl)methane**, detailed experimental protocols, and an exploration of its reactivity.

Physical and Chemical Properties

Tris(trimethylsilyl)methane is a colorless liquid at room temperature and is highly soluble in hydrocarbon solvents.^{[1][2]} Its high steric bulk significantly influences its reactivity, often providing stability to otherwise reactive species.

Table 1: Physical and Chemical Properties of Tris(trimethylsilyl)methane

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{28}Si_3$	[3][4]
Molecular Weight	232.59 g/mol	[4][5][6]
Appearance	Colorless liquid	[2]
Density	0.827 g/mL at 25 °C	[5][7]
Boiling Point	55-56 °C at 2 mmHg	[5][7]
219 °C (calculated)	[2]	
Refractive Index	$n_{20/D} 1.464$	[5][7]
Flash Point	76 °C (168.8 °F) - closed cup	[5]
Solubility	Highly soluble in hydrocarbon solvents.	[2]

Spectroscopic Data

The structural features of **Tris(trimethylsilyl)methane** are well-characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data of Tris(trimethylsilyl)methane

Technique	Key Features and Observations	Reference(s)
¹ H NMR	A single sharp resonance for the 27 equivalent protons of the three trimethylsilyl groups.	[8]
¹³ C NMR	Resonances corresponding to the methyl carbons of the trimethylsilyl groups and the central methine carbon.	[3] [8]
Infrared (IR) Spectroscopy	Characteristic absorption bands for C-H and Si-C bonds. A notable feature is the Si-C stretching vibration.	[8]
Mass Spectrometry (EI)	The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups and trimethylsilyl fragments. The base peak is often the trimethylsilyl cation ($[\text{Si}(\text{CH}_3)_3]^+$) at m/z 73.	[3]

Experimental Protocols

Synthesis of Tris(trimethylsilyl)methane

A common method for the synthesis of **Tris(trimethylsilyl)methane** involves the reaction of chloroform with chlorotrimethylsilane in the presence of a reducing agent like magnesium or lithium in a suitable solvent such as anhydrous tetrahydrofuran (THF). The following is a generalized protocol based on analogous preparations.

Materials:

- Chloroform (CHCl_3)

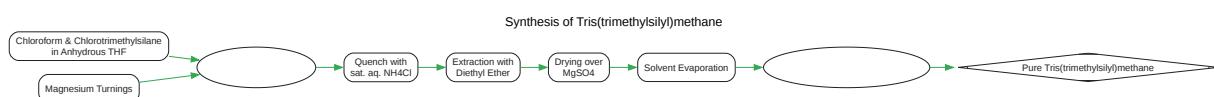
- Chlorotrimethylsilane ((CH₃)₃SiCl)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal, as initiator)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
- To the flask, add magnesium turnings and a crystal of iodine.
- Add a small amount of a solution of chlorotrimethylsilane in anhydrous THF to initiate the reaction, which is indicated by a color change.
- Once the reaction has started, add the remaining solution of chlorotrimethylsilane and a solution of chloroform in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure complete reaction.
- Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **Tris(trimethylsilyl)methane**.

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of **Tris(trimethylsilyl)methane**.

Purification by Fractional Distillation under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, **Tris(trimethylsilyl)methane** is best purified by fractional distillation under reduced pressure to prevent decomposition.

Procedure:

- Assemble a fractional distillation apparatus with a vacuum source.
- Place the crude **Tris(trimethylsilyl)methane** in the distillation flask with a few boiling chips or a magnetic stir bar.
- Gradually reduce the pressure to the desired level (e.g., 2 mmHg).
- Slowly heat the distillation flask.

- Collect the fraction that distills at the expected boiling point (55-56 °C at 2 mmHg).[5][7]

Chemical Properties and Reactivity

The chemistry of **Tris(trimethylsilyl)methane** is dominated by the steric bulk of the three trimethylsilyl groups and the acidity of the methine proton.

Formation of Trisyllithium

The methine proton of **Tris(trimethylsilyl)methane** is weakly acidic and can be deprotonated by strong bases, such as methylolithium, to form tris(trimethylsilyl)methylolithium, commonly known as "trisyllithium".[2] This organolithium reagent is a bulky nucleophile used in various organic reactions.

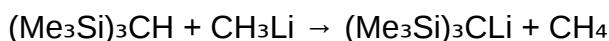
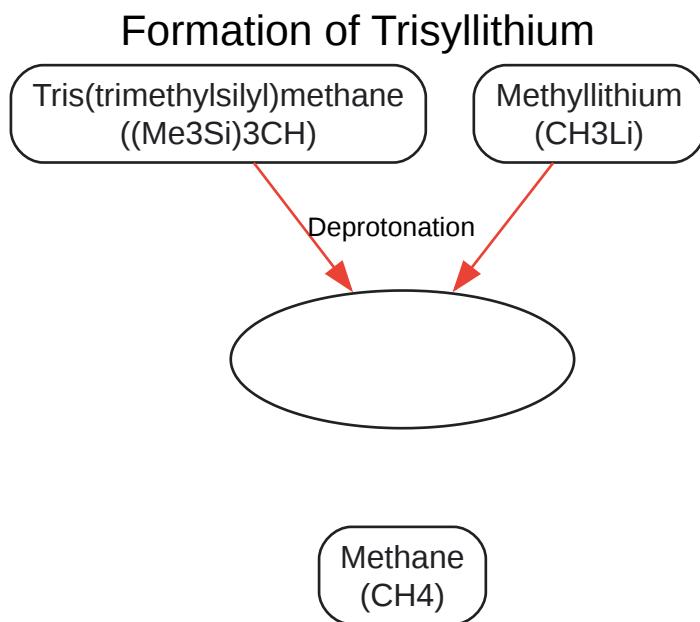


Diagram: Formation of Trisyllithium



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Caption: Reaction of **Tris(trimethylsilyl)methane** with methylolithium.

Steric Hindrance

The three bulky trimethylsilyl groups create a sterically crowded environment around the central carbon atom. This steric hindrance plays a crucial role in the stability of its derivatives and influences the regioselectivity of its reactions. For instance, the steric bulk can prevent or slow down reactions that would otherwise occur with less hindered analogues.

Reactivity with Electrophiles

Trisyllithium, derived from **Tris(trimethylsilyl)methane**, reacts with a variety of electrophiles. However, its high steric bulk can limit the range of suitable electrophiles. Reactions typically occur with smaller, more reactive electrophiles.

Biological Activity and Toxicology

There is no evidence to suggest that **Tris(trimethylsilyl)methane** is involved in any biological signaling pathways. Its synthetic nature and bulky, non-polar structure make it unlikely to interact with biological receptors or participate in natural metabolic processes.

Toxicological data indicates that **Tris(trimethylsilyl)methane** may cause skin, eye, and respiratory tract irritation.^[4] It is classified as a combustible liquid.^[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

Tris(trimethylsilyl)methane is a sterically demanding organosilicon compound with well-defined physical and chemical properties. Its primary utility in research and development lies in its role as a precursor to the bulky nucleophile, trisyllithium. The significant steric hindrance it provides is a key feature that is exploited in the synthesis of highly stable organometallic complexes and in controlling the stereochemical outcome of reactions. While it is a valuable synthetic tool, its lack of known biological activity suggests its applications are confined to the realm of chemical synthesis rather than direct pharmaceutical or therapeutic use. Researchers and scientists working with this compound should be familiar with its properties and handle it with appropriate safety measures.

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